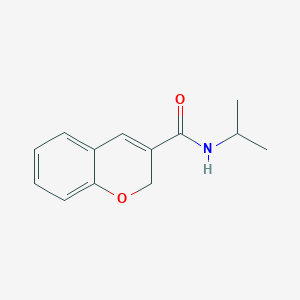
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been found to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of 6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect neurons from oxidative stress. This compound has also been found to have antioxidant properties, which may help to prevent cellular damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide in lab experiments is its potential therapeutic value. This compound has been found to possess various biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research on 6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
Synthesemethoden
The synthesis of 6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide involves the reaction of 6-methoxy-2H-chromen-3-carboxylic acid with 3-pyrrolidin-1-ylpropan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and neuroprotective activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-22-16-5-6-17-14(12-16)11-15(13-23-17)18(21)19-7-4-10-20-8-2-3-9-20/h5-6,11-12H,2-4,7-10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXIKCPPKMGGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NCCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

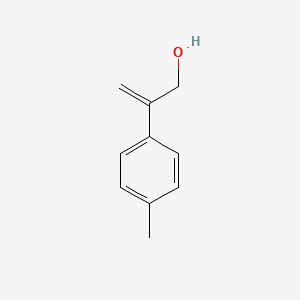
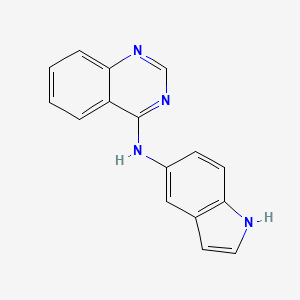
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)

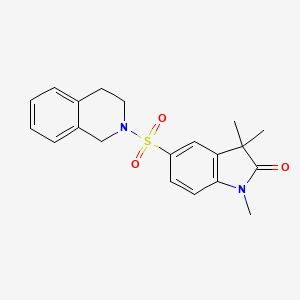
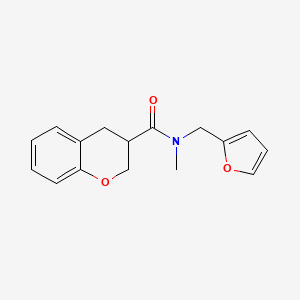
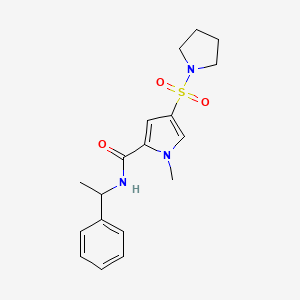
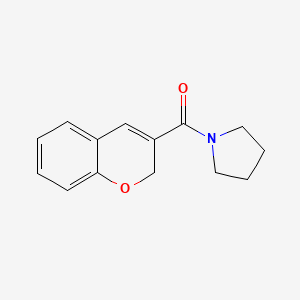
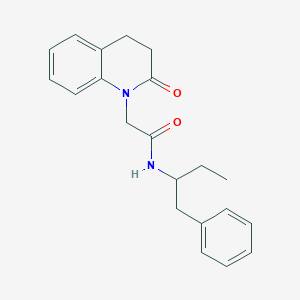
![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)
